molecular formula C24H23ClFN5O2S B2858394 N-(3-chloro-4-methylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 1358985-61-1

N-(3-chloro-4-methylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2858394
CAS RN: 1358985-61-1
M. Wt: 499.99
InChI Key: ZGDXPKNAUXJGAW-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H23ClFN5O2S and its molecular weight is 499.99. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Fluoro Substituted Benzo[b]pyran with Anti-Lung Cancer Activity

Research involving the synthesis of fluoro substituted compounds like 6-Fluorobenzo[b]pyran-4-one has demonstrated anticancer activity against lung, breast, and CNS cancer cell lines at low concentrations. This suggests the potential of structurally related compounds, including those with specific substitutions like N-(3-chloro-4-methylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide, in cancer research (Hammam et al., 2005).

Anti-Inflammatory Activity of Pyrazole Derivatives

Studies on derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have shown significant anti-inflammatory activity. This highlights the potential for compounds with complex structures, including N-(3-chloro-4-methylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide, to possess similar biological activities (Sunder & Maleraju, 2013).

Coordination Complexes and Antioxidant Activity

The synthesis and characterization of coordination complexes from pyrazole-acetamide derivatives have provided insights into their significant antioxidant activity. This suggests that structurally related compounds, including those incorporating pyrazolo[4,3-d]pyrimidin units, could also exhibit notable antioxidant properties (Chkirate et al., 2019).

Neuroinflammation PET Imaging Ligands

Pyrazolo[1,5-a]pyrimidines, similar in structure to the query compound, have been developed and evaluated for their binding potential to the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. Their use in PET imaging of neuroinflammation underscores the importance of structural analogs in neuroimaging research (Damont et al., 2015).

Insecticidal Activities of Heterocyclic Compounds

Research into new 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide derivatives for the synthesis of various heterocycles has shown potential insecticidal activity against the cotton leafworm, Spodoptera littoralis. This demonstrates the relevance of exploring the insecticidal properties of structurally complex compounds (Fadda et al., 2017).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClFN5O2S/c1-4-31-22-21(15(3)29-31)28-24(30(23(22)33)12-16-6-8-17(26)9-7-16)34-13-20(32)27-18-10-5-14(2)19(25)11-18/h5-11H,4,12-13H2,1-3H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDXPKNAUXJGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC(=O)NC4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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